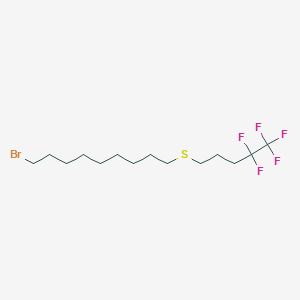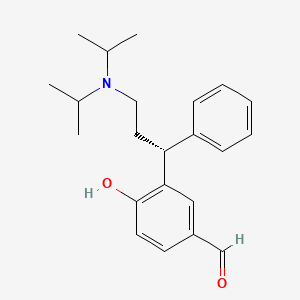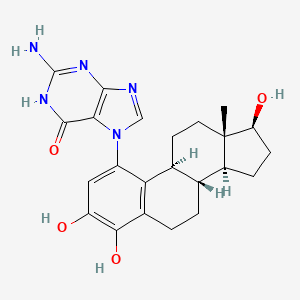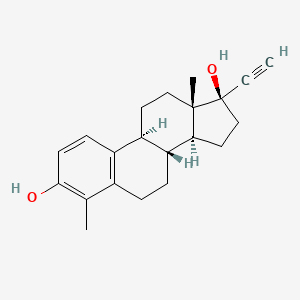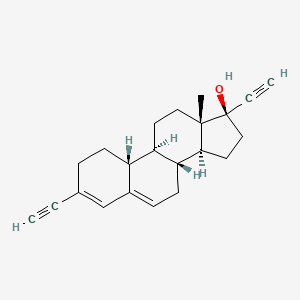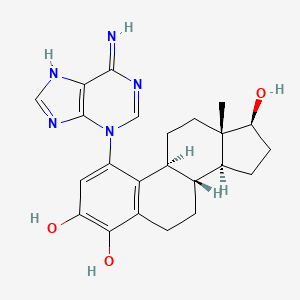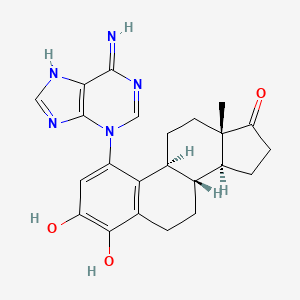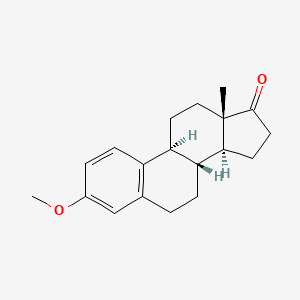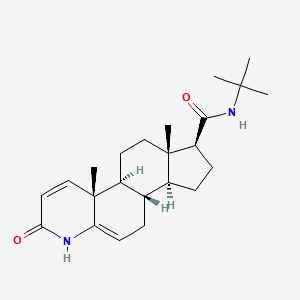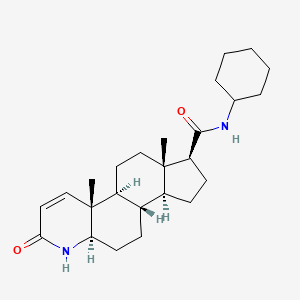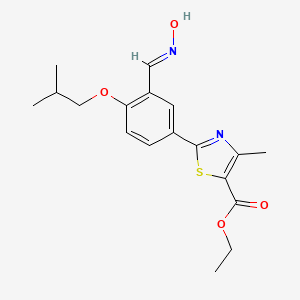
フェブキソスタット不純物6
概要
説明
Febuxostat impurity 6 is a byproduct formed during the synthesis of febuxostat, a xanthine oxidase inhibitor used primarily for the treatment of hyperuricemia and chronic gout. Febuxostat impurity 6 is one of several impurities that can arise during the manufacturing process, and its identification and quantification are crucial for ensuring the purity and safety of the final pharmaceutical product.
科学的研究の応用
Febuxostat impurity 6 is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of febuxostat. Its applications include:
Analytical Chemistry: Used as a reference standard in HPLC and other analytical methods to quantify impurity levels in febuxostat formulations.
Pharmacology: Studied to understand its potential effects on the pharmacokinetics and pharmacodynamics of febuxostat.
Toxicology: Evaluated for its potential toxicological effects to ensure that impurity levels remain within safe limits.
Regulatory Compliance: Ensures that pharmaceutical products meet regulatory standards for impurity levels.
作用機序
Target of Action
Febuxostat impurity 6 is an impurity of Febuxostat . The primary target of Febuxostat is the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid, which is the final step in purine metabolism .
Mode of Action
Febuxostat, including its impurity 6, acts as a selective inhibitor of xanthine oxidase . It binds to the molybdenum-pterin center of xanthine oxidase, inhibiting the enzyme’s activity . This inhibition prevents the conversion of xanthine to uric acid, thereby reducing serum uric acid levels .
Biochemical Pathways
The primary biochemical pathway affected by Febuxostat is purine metabolism . By inhibiting xanthine oxidase, Febuxostat impedes the final steps of purine degradation, leading to decreased production of uric acid . This can prevent the formation of uric acid crystals, which are responsible for the symptoms of gout .
Pharmacokinetics
Febuxostat exhibits good oral bioavailability and follows a two-compartment model in plasma concentration time course . It has an initial half-life of approximately 2 hours and a terminal half-life of 9.4 ± 4.9 hours when administered daily . Febuxostat is extensively metabolized, primarily through oxidation (approximately 35%) and acyl glucuronidation (up to 40%); the metabolites are excreted via the kidneys .
Result of Action
The primary molecular effect of Febuxostat’s action is the reduction of serum uric acid levels . By inhibiting xanthine oxidase, Febuxostat prevents the formation of uric acid from xanthine, leading to lower serum uric acid concentrations . This can alleviate the symptoms of gout, which are caused by the deposition of uric acid crystals in joints .
Action Environment
The action of Febuxostat can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and pharmacodynamics may be affected by renal impairment . Additionally, the stability of Febuxostat impurity 6 may be influenced by factors such as temperature and light exposure . .
生化学分析
Biochemical Properties
Febuxostat Impurity 6, like Febuxostat, is likely to interact with the enzyme xanthine oxidase . By inhibiting this enzyme, it effectively reduces the conversion of xanthine and hypoxanthine into uric acid . This interaction is crucial in the biochemical reactions involving purine metabolism .
Cellular Effects
Considering its similarity to Febuxostat, it may influence cell function by altering purine metabolism . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely to share similarities with Febuxostat, which exerts its effects at the molecular level by binding to and inhibiting xanthine oxidase . This inhibition prevents the conversion of hypoxanthine and xanthine to uric acid, thereby reducing uric acid levels .
Temporal Effects in Laboratory Settings
Febuxostat has a terminal half-life of approximately 9.4 ± 4.9 hours at daily doses of 40 mg or more . It is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of Febuxostat Impurity 6 in animal models. Studies on Febuxostat have shown that it effectively reduces serum uric acid concentrations in a dose-dependent manner .
Metabolic Pathways
Febuxostat Impurity 6 is likely to be involved in the same metabolic pathway as Febuxostat, which is the purine degradation pathway . Febuxostat is extensively metabolized by oxidation and acyl glucuronidation .
Transport and Distribution
Febuxostat has an apparent volume of distribution at steady state of 48 ± 23 L , suggesting that it may be widely distributed in the body.
Subcellular Localization
Given its role as a xanthine oxidase inhibitor, it may be localized in the cytoplasm where xanthine oxidase is typically found .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of febuxostat impurity 6 typically involves the same initial steps as the synthesis of febuxostat. The process begins with the reaction of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid with various reagents under controlled conditions. The formation of impurity 6 can occur due to side reactions or incomplete reactions during the synthesis process. Specific details on the exact synthetic routes and reaction conditions for febuxostat impurity 6 are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods
In industrial settings, the production of febuxostat impurity 6 is minimized through optimized reaction conditions and purification techniques. High-performance liquid chromatography (HPLC) and other analytical methods are employed to monitor and control the levels of impurities, including impurity 6, in the final product. The goal is to ensure that the impurity levels remain within acceptable limits as defined by regulatory guidelines.
化学反応の分析
Types of Reactions
Febuxostat impurity 6 can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reducing agents can convert impurity 6 into different reduced forms.
Substitution: Substitution reactions can occur with various nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Sodium borohydride or other reducing agents under mild conditions.
Substitution: Halogenating agents or nucleophiles under controlled temperatures and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler reduced forms of the impurity.
類似化合物との比較
Similar Compounds
- Febuxostat impurity 1
- Febuxostat impurity 2
- Febuxostat impurity 3
- Febuxostat impurity 4
- Febuxostat impurity 5
Uniqueness
Febuxostat impurity 6 is unique in its specific chemical structure and formation pathway. While other impurities may share similar functional groups or structural motifs, impurity 6 has distinct properties that require separate identification and quantification. Its uniqueness lies in the specific conditions under which it forms and its potential impact on the overall purity and safety of febuxostat.
特性
IUPAC Name |
ethyl 2-[3-[(E)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-5-23-18(21)16-12(4)20-17(25-16)13-6-7-15(24-10-11(2)3)14(8-13)9-19-22/h6-9,11,22H,5,10H2,1-4H3/b19-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISYIGZAZNITQC-DJKKODMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)/C=N/O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


